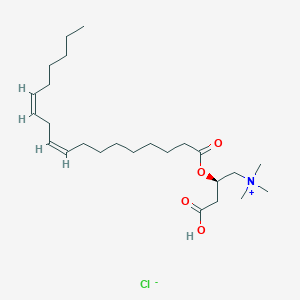

Methyl 20-hydroxyeicosanoate

説明

Methyl 20-hydroxyeicosanoate (20-HETE) is a highly bioactive fatty acid derived from the metabolism of arachidonic acid. It is an important signaling molecule that plays an important role in the regulation of systemic and local physiological processes, including inflammation, vascular tone, and cell proliferation. 20-HETE has been studied extensively in the laboratory and in clinical settings, and has been identified as a potential therapeutic target for a variety of conditions.

科学的研究の応用

Role in Hypertension and Vascular Tone

- Regulation of Blood Pressure and Vascular Tone : Methyl 20-hydroxyeicosanoate, also known as 20-Hydroxyeicosatetraenoic acid (20-HETE), plays a significant role in regulating blood pressure and vascular tone. In animal models of hypertension, such as the L-NAME-induced hypertension model in rats, inhibition of 20-HETE has been shown to significantly decrease blood pressure and improve vascular responses, suggesting its potential role in human hypertension development (Özen et al., 2018).

Renal Ischemia-Reperfusion Injury

- Protection Against Renal Injury : 20-HETE analogues, such as 5,14-20-HEDGE and 5,14-20-HEDE, have been found to protect kidneys from ischemia-reperfusion injury. These analogues prevent a post-ischemic fall in medullary blood flow and inhibit renal tubular sodium transport, highlighting their therapeutic potential in treating acute ischemic kidney injury (Regner et al., 2009).

Pulmonary Arteries Function

- Effect on Pulmonary Arteries : Unlike its constrictor effects on peripheral arteries, 20-HETE acts as an endothelial-dependent dilator of pulmonary arteries. The vasodilator effects of 20-HETE in pulmonary arteries are linked to elevated intracellular calcium and nitric oxide release, indicating a distinct functional role in different vascular beds (Yu et al., 2002).

Therapeutic Strategies for Renal Diseases

- Therapeutic Strategies for Renal Diseases : The involvement of 20-HETE in renal diseases has been highlighted, suggesting that suppression of 20-HETE production through inhibition of CYP4A11 and CYP4F2 may be an effective therapeutic strategy for renal diseases. The development of inhibitors that selectively target these enzymes could be beneficial in managing renal conditions (Kawamura et al., 2022).

Impact on Sexual Behavior and Pheromone Production

- Influence on Sexual Behavior in Spiders : In a study on the spider Tegenaria atrica, 20-HETE was found to inhibit cannibalism during sexual activity and alter the production of sex pheromones. This indicates a potential role of 20-HETE in modulating sexual behavior and attraction in certain species (Trabalon et al., 2005).

Role in P2X Receptor-Stimulated Calcium Responses

- Involvement in Calcium Responses : 20-HETE contributes to the increase in intracellular calcium in response to P2X receptor activation in renal microvascular smooth muscle cells. This suggests a role in regulating renal microvascular function (Zhao et al., 2004).

作用機序

Target of Action

Methyl 20-hydroxyeicosanoate is primarily used as an internal standard for ω-hydroxy fatty acid studies . The compound’s primary target is the enzyme fatty acid 2-hydroxylase . This enzyme plays a crucial role in the hydroxylation of fatty acids, a process that is essential for the proper functioning of various biological systems.

Mode of Action

It is known to interact with its target, fatty acid 2-hydroxylase, potentially influencing the enzyme’s activity . This interaction may result in changes to the hydroxylation process of fatty acids.

Biochemical Pathways

This compound is involved in the ω-hydroxy fatty acid pathway . By interacting with fatty acid 2-hydroxylase, it may influence the conversion of fatty acids into their corresponding 2-hydroxy fatty acids. These 2-hydroxy fatty acids have various roles in cellular processes, including signal transduction and membrane fluidity.

Pharmacokinetics

It is known to be soluble in ethanol (with warming), which may influence its bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action are likely tied to its influence on the ω-hydroxy fatty acid pathway . By potentially altering the activity of fatty acid 2-hydroxylase, it may impact the production of 2-hydroxy fatty acids and, consequently, affect various cellular processes.

Action Environment

It is known that the compound should be stored at room temperature and that it can be stored for up to 12 months . Additionally, it is recommended that solutions of the compound be prepared and used on the same day to ensure optimal results .

特性

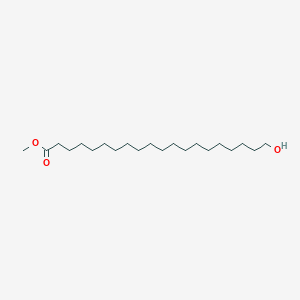

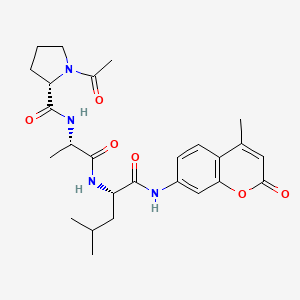

IUPAC Name |

methyl 20-hydroxyicosanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H42O3/c1-24-21(23)19-17-15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-18-20-22/h22H,2-20H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCCHBWCFXPQLRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCCCCCCCCCCCCCCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H42O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

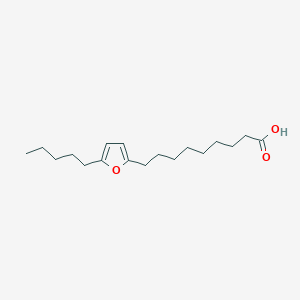

![9Z-octadecenoic acid, 1-[[(1-oxodecyl)oxy]methyl]-1,2-ethanediyl ester](/img/structure/B3026232.png)

![(3beta)-cholest-5-en-3-ol 3-[N-[2-[(2-hydroxyethyl)amino]ethyl]carbamate]](/img/structure/B3026235.png)

![N-[(1S,2S,3R)-2,3-dihydroxy-1-(hydroxymethyl)heptadecyl]-octadecanamide-18,18,18-d3](/img/structure/B3026237.png)

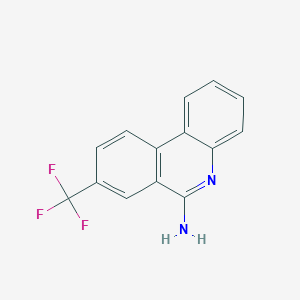

![3-[(1R)-1-(2,6-Dichloro-3-fluorophenyl)ethoxy]-5-[1-(3,3,4,5,5-pentadeuteriopiperidin-4-yl)pyrazol-4-yl]pyridin-2-amine](/img/structure/B3026244.png)

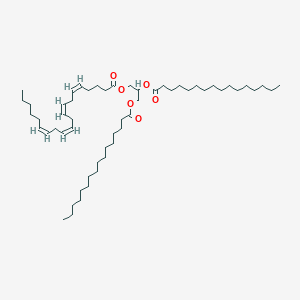

![(7R,13Z,16Z,19Z,21E,23S)-4,23-dihydroxy-N,N,N-trimethyl-9-oxo-7-[[(1-oxooctadecyl)oxy]methyl]-3,5,8-trioxa-4-phosphaoctacosa-13,16,19,21-tetraen-1-aminium4-oxide,innersalt](/img/structure/B3026251.png)

![(4aS,6R,8aS)-3-(methoxy-d3)-11-methyl-4a,5,9,10,11,12-hexahydro-6H-benzo[2,3]benzofuro[4,3-cd]azepin-6-ol,monohydrobromide](/img/structure/B3026254.png)